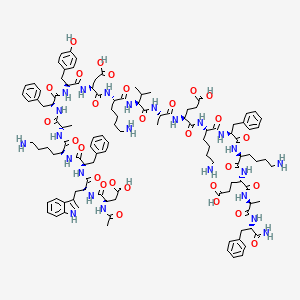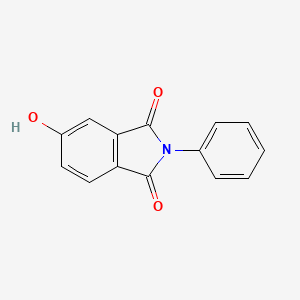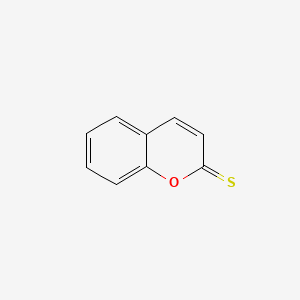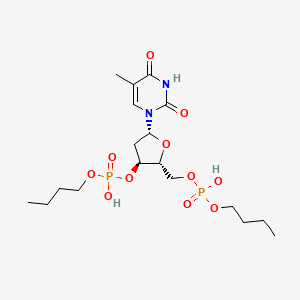![molecular formula C17H12O4S B3062778 2-[4-Toluenesulfonyl]-1,4-naphthoquinone CAS No. 40852-77-5](/img/structure/B3062778.png)
2-[4-Toluenesulfonyl]-1,4-naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-tosilnaftaleno-1,4-diona es un compuesto orgánico que pertenece a la clase de las naftoquinonas. Se caracteriza por la presencia de un grupo tosilo (p-toluensulfonilo) unido al núcleo de la naftaleno-1,4-diona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 2-tosilnaftaleno-1,4-diona normalmente implica la tosilación de la naftaleno-1,4-diona. Un método común es la reacción de la naftaleno-1,4-diona con cloruro de p-toluensulfonilo en presencia de una base como la piridina o la trietilamina. La reacción suele llevarse a cabo bajo condiciones de reflujo en un disolvente orgánico como el diclorometano o el cloroformo .
Métodos de producción industrial
Aunque los métodos específicos de producción industrial para la 2-tosilnaftaleno-1,4-diona no están bien documentados, el enfoque general implicaría ampliar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, así como la implementación de técnicas de purificación eficientes como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-tosilnaftaleno-1,4-diona puede experimentar varios tipos de reacciones químicas, entre ellas:
Oxidación: Puede oxidarse aún más para formar derivados de quinona más complejos.
Reducción: El compuesto puede reducirse para formar derivados de hidroquinona.
Sustitución: El grupo tosilo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para sustituir el grupo tosilo en condiciones básicas.
Principales productos formados
Oxidación: Formación de derivados de quinona más oxidados.
Reducción: Formación de derivados de hidroquinona.
Sustitución: Formación de derivados de naftaleno-1,4-diona con diferentes grupos funcionales.
Aplicaciones en la investigación científica
La 2-tosilnaftaleno-1,4-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos, incluidos los colorantes y los productos farmacéuticos.
Biología: El compuesto se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico en el tratamiento de enfermedades como el cáncer y las enfermedades infecciosas.
Aplicaciones Científicas De Investigación
2-Tosylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Mecanismo De Acción
El mecanismo de acción de la 2-tosilnaftaleno-1,4-diona implica su interacción con dianas moleculares y vías específicas. Por ejemplo, se ha demostrado que inhibe la enzima FabH en Plasmodium falciparum, que está implicada en la biosíntesis de ácidos grasos. Esta inhibición altera los procesos metabólicos del parásito, lo que lleva a su muerte . El compuesto también puede interactuar con otras dianas celulares, lo que lleva a sus actividades biológicas observadas.
Comparación Con Compuestos Similares
Compuestos similares
2-Hidroxinaftaleno-1,4-diona:
2-Aminonaftaleno-1,4-diona: Este compuesto se utiliza en la síntesis de diversas moléculas orgánicas y tiene posibles actividades biológicas.
2-Metoxinaftaleno-1,4-diona: Conocido por su uso en la síntesis orgánica y sus posibles propiedades biológicas.
Singularidad
La 2-tosilnaftaleno-1,4-diona es única debido a la presencia del grupo tosilo, que confiere reactividad química y propiedades específicas. Esto la convierte en un intermedio valioso en la síntesis orgánica y en un compuesto de interés en la investigación de la química medicinal .
Propiedades
Número CAS |
40852-77-5 |
|---|---|
Fórmula molecular |
C17H12O4S |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfonylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O4S/c1-11-6-8-12(9-7-11)22(20,21)16-10-15(18)13-4-2-3-5-14(13)17(16)19/h2-10H,1H3 |
Clave InChI |
UCFUGRHGHVYUOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
40852-77-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B3062711.png)

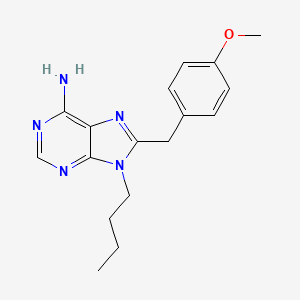


![7-Oxo-7H-dibenzo[de,g]quinoline](/img/structure/B3062739.png)
